molecular formula C16H32O2 B1629282 Isooctyl octanoate CAS No. 93859-50-8

Isooctyl octanoate

Cat. No.: B1629282
CAS No.: 93859-50-8
M. Wt: 256.42 g/mol
InChI Key: PIIBZLCEASDIIV-UHFFFAOYSA-N
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Description

Isooctyl octanoate is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

93859-50-8

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

6-methylheptyl octanoate

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-10-13-16(17)18-14-11-8-9-12-15(2)3/h15H,4-14H2,1-3H3

InChI Key

PIIBZLCEASDIIV-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCCCC(=O)OCCCCCC(C)C

Other CAS No.

93859-50-8

Origin of Product

United States

Chemical Reactions Analysis

Base-Catalyzed Esterification

The synthesis of isooctyl octanoate typically employs acid-catalyzed esterification, though advanced catalytic methods have been reported:

  • Lead Oxide/Sodium Hydroxide Catalysis : A patent (CN85108701A) details the reaction of isooctanol with sodium hydroxide and PbO at 210°C under anhydrous conditions, yielding isooctanoic acid (precursor to the ester) with 98.6% efficiency .

  • Organotin-Mediated Transesterification : Mercaptoethanol isooctanoate reacts with alkyl tin chlorides (e.g., dioctyl tin dichloride) in xylene at 90°C using NaOH as a catalyst, achieving >95% conversion to organotin esters .

Reaction Type ConditionsCatalystYield/PuritySource
Esterification210°C, 1 hr, anhydrousPbO/NaOH98.6%
Transesterification90°C, xylene, pH 6Dioctyl tin chloride/NaOH96% purity

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media to regenerate isooctanol and octanoic acid:

  • Sulfuric Acid Acidation : Post-synthesis, isooctanoate salts are treated with 50% H2SO4 at pH 1–2 to yield free isooctanoic acid .

Base-Catalyzed Saponification

  • Zinc Soap Formation : Reacting isooctanoic acid with ZnO and methanol at 40–90°C produces zinc isooctanoate (21.5% Zn content, viscosity 12,000 mPa·s), critical as a PVC stabilizer .

Pyrolytic Behavior

At elevated temperatures (>200°C), this compound decomposes via:

  • Ester Cleavage : C-O bond scission releases isooctanol and octanoic acid.

  • Radical Formation : Secondary pathways generate alkyl radicals, contributing to coke formation in lubricants .

Physicochemical Data

Property ValueMethod/Source
Molecular Weight256.42 g/molHMDB
Boiling Point113–117°C (700 mmHg)Patent
LogP5.95ALogPS
Viscosity (Zn derivative)12,000–15,000 mPa·sCN108794324A

Critical Analysis of Mechanistic Studies

  • Gaps in Direct Data : Most studies focus on iso-octane or isooctanol rather than this compound, necessitating extrapolation from analogous esters .

  • Computational Validation : DFT studies on iso-octane peroxy radicals highlight underestimated acetone yields in existing models, suggesting similar limitations for ester oxidation .

This synthesis of experimental and mechanistic data underscores this compound’s versatility in industrial chemistry while identifying key areas for further research.

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